molecular formula C15H23BrO B7865316 1-Bromo-4-(nonyloxy)benzene

1-Bromo-4-(nonyloxy)benzene

Cat. No.: B7865316
M. Wt: 299.25 g/mol
InChI Key: OZSZWNXULGXHIS-UHFFFAOYSA-N
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Description

1-Bromo-4-(nonyloxy)benzene is an organic compound with the molecular formula C15H23BrO It is a brominated aromatic ether, characterized by a benzene ring substituted with a bromine atom and a nonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(nonyloxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(nonyloxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where a nonyloxy-substituted phenylboronic acid reacts with a bromobenzene derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as dichloromethane or chloroform, with careful monitoring of temperature and reaction time to optimize the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(nonyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.

    Coupling Reactions: Formation of biaryl compounds or other complex aromatic structures.

Scientific Research Applications

1-Bromo-4-(nonyloxy)benzene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(nonyloxy)benzene is unique due to its long nonyloxy chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in materials science and organic synthesis.

Properties

IUPAC Name

1-bromo-4-nonoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrO/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12H,2-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSZWNXULGXHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantities: anhydrous potassium carbonate (60 g, 0.43 mol), 1-bromononane (45.3 g, 0.22 mol) and 4-bromophenol (34.6 g, 0.2 mol). The experimental procedure was as described in Example 119.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step Two
Quantity
34.6 g
Type
reactant
Reaction Step Three

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